(S)-Methyl piperidine-3-carboxylate hydrochloride

Asymmetric Synthesis Chiral Building Block Enantiomeric Purity

This enantiopure (S)-methyl piperidine-3-carboxylate hydrochloride is an essential chiral building block for asymmetric synthesis of the thrombin inhibitor argatroban, where the (S)-configuration is critical for potency and selectivity. Substitution with racemic or (R)-enantiomer leads to loss of bioactivity. As a protected (S)-nipecotic acid ester HCl salt, it enables versatile derivatization and offers aqueous solubility (12.7 mg/mL) for SAR studies on 5-HT3, c-Met kinase, or GABA transporters. Supplied at ≥97% purity with defined mp 80–85°C ensures batch consistency.

Molecular Formula C7H14ClNO2
Molecular Weight 179.644
CAS No. 164323-84-6
Cat. No. B575182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Methyl piperidine-3-carboxylate hydrochloride
CAS164323-84-6
Molecular FormulaC7H14ClNO2
Molecular Weight179.644
Structural Identifiers
SMILESCOC(=O)C1CCCNC1.Cl
InChIInChI=1S/C7H13NO2.ClH/c1-10-7(9)6-3-2-4-8-5-6;/h6,8H,2-5H2,1H3;1H/t6-;/m0./s1
InChIKeyBQQZKNAQDKIGGZ-RGMNGODLSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Methyl Piperidine-3-Carboxylate Hydrochloride: Chiral Piperidine Intermediate for Asymmetric Synthesis


(S)-Methyl piperidine-3-carboxylate hydrochloride (CAS 164323-84-6) is a chiral piperidine derivative, classified as an ester hydrochloride salt of nipecotic acid . It serves as a critical chiral building block and intermediate in organic and medicinal chemistry [1]. The compound features a stereocenter at the 3-position of the piperidine ring, with the (S)-configuration enabling its use in enantioselective applications for the synthesis of bioactive molecules and pharmaceutical agents [2].

Why (S)-Methyl Piperidine-3-Carboxylate Hydrochloride Cannot Be Replaced by Its Racemate or (R)-Enantiomer in Chiral Applications


In asymmetric synthesis and chiral drug development, the stereochemical configuration of intermediates is non-negotiable. While racemic methyl piperidine-3-carboxylate or the (R)-enantiomer may be chemically similar, substituting them for the (S)-enantiomer in a stereospecific pathway can lead to a total loss of desired bioactivity or even produce an active enantiomer with opposing pharmacological effects . The (S)-configuration is often essential for key interactions with biological targets, as exemplified in the synthesis of the thrombin inhibitor argatroban, where the (S)-form is critical for high potency and selectivity . Therefore, procurement of the correct, enantiomerically pure form is a critical quality control measure for reproducible and biologically relevant results [1].

Quantitative Differentiation of (S)-Methyl Piperidine-3-Carboxylate Hydrochloride vs. Analogs


Stereochemical Configuration and Its Impact on Asymmetric Synthesis

The (S)-enantiomer provides a defined three-dimensional geometry that is essential for inducing chirality in downstream products. In contrast, racemic methyl piperidine-3-carboxylate (CAS 50585-89-2) introduces a 50:50 mixture of (R)- and (S)-forms, which can lead to diastereomeric products or require costly and time-consuming chiral resolution steps . The (R)-enantiomer (CAS 164323-85-7) will direct stereochemical outcomes to the opposite spatial orientation [1].

Asymmetric Synthesis Chiral Building Block Enantiomeric Purity

Hydrochloride Salt Form Enhances Aqueous Solubility and Handling

The hydrochloride salt form of (S)-methyl piperidine-3-carboxylate demonstrates a specific aqueous solubility of 12.7 mg/mL (0.0709 mol/L) . This is in contrast to its free base counterpart, (S)-methyl piperidine-3-carboxylate (CAS 276248-50-1), which is a neutral molecule with significantly lower water solubility, often requiring organic solvents for dissolution [1]. The racemic free base has been noted to be soluble in PBS (pH 7.2) at 10 mg/mL, a different condition and likely lower concentration .

Solubility Enhancement Formulation Material Handling

GABA Transporter Inhibition Profile Relative to Nipecotic Acid

While the compound itself is an intermediate, its core scaffold, (S)-nipecotic acid ((S)-piperidine-3-carboxylic acid), is a known GABA transporter (GAT) inhibitor. Comparative data for the (S)- vs. (R)-enantiomers of nipecotic acid show similar but distinct inhibitory activities. (S)-Nipecotic acid exhibits an IC50 of 2660 nM against a relevant GAT target [1], while (R)-nipecotic acid shows an IC50 of 5900 nM and 81500 nM in two separate assays . This stereochemical difference in the parent acid highlights the potential for divergent biological activity based on configuration, which can be relevant when the compound is used to synthesize GAT-targeting molecules.

GABA Uptake Inhibition Neuroscience Medicinal Chemistry

Physical Property Differentiation: Melting Point vs. Free Acid

The target compound, an ester hydrochloride salt, exists as a solid with a reported melting point range of 80-85°C . In stark contrast, (S)-nipecotic acid ((S)-piperidine-3-carboxylic acid) is a zwitterionic free acid that decomposes at a much higher temperature of 254°C . This significant difference in physical state and thermal behavior confirms the distinct nature of the ester salt form and provides a simple, quantifiable parameter for identity verification and quality control during procurement.

Physical Properties Material Characterization Procurement Specification

Optimal Use Cases for (S)-Methyl Piperidine-3-Carboxylate Hydrochloride in R&D and Production


Asymmetric Synthesis of Chiral Pharmaceutical Intermediates

This compound is ideally suited for the stereocontrolled construction of complex molecules where the (S)-configuration is required. Its use is validated in the synthesis of the thrombin inhibitor argatroban, where the (S)-stereochemistry is essential for high potency . It is a go-to building block for projects targeting 5-HT3 receptors, c-Met kinase, or other chirally sensitive biological targets .

Development of GABA Uptake Inhibitors for Neurological Research

As a protected form of (S)-nipecotic acid, a known GABA transporter inhibitor, this ester hydrochloride is a valuable starting material for synthesizing novel GABA uptake inhibitors. The (S)-configuration is critical for activity, with the parent (S)-nipecotic acid showing significantly greater potency than its (R)-counterpart . Researchers can use this building block to prepare focused libraries of (S)-enantiomeric compounds for neuroscience studies .

Medicinal Chemistry Lead Optimization and SAR Studies

The ester functionality and the hydrochloride salt provide a versatile handle for further derivatization (e.g., amidation, hydrolysis) and good aqueous solubility. This makes it an excellent starting point for structure-activity relationship (SAR) studies, where it can be used to synthesize analogs of known piperidine-containing drugs like local anesthetics, analgesics, or cardiovascular agents . Its commercial availability in high purity (≥97%) streamlines the procurement process for iterative medicinal chemistry campaigns.

Quality Control and Reference Standard Procurement

The well-defined physical properties of the compound, including its specific melting point (80-85°C) and aqueous solubility (12.7 mg/mL) , make it suitable for use as a reference standard. Analytical laboratories can leverage these quantitative parameters to verify the identity and purity of incoming batches of this chiral intermediate, ensuring consistency across different synthetic runs or vendor sources.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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